Cas no 2228094-64-0 (2-amino-3-hydroxy-4-(1-methylpyrrolidin-2-yl)butanoic acid)

2-amino-3-hydroxy-4-(1-methylpyrrolidin-2-yl)butanoic acid 化学的及び物理的性質
名前と識別子
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- 2-amino-3-hydroxy-4-(1-methylpyrrolidin-2-yl)butanoic acid
- 2228094-64-0
- EN300-1997426
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- インチ: 1S/C9H18N2O3/c1-11-4-2-3-6(11)5-7(12)8(10)9(13)14/h6-8,12H,2-5,10H2,1H3,(H,13,14)
- InChIKey: PFIQJEHRQQTJIW-UHFFFAOYSA-N
- ほほえんだ: OC(C(C(=O)O)N)CC1CCCN1C
計算された属性
- せいみつぶんしりょう: 202.13174244g/mol
- どういたいしつりょう: 202.13174244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.8Ų
- 疎水性パラメータ計算基準値(XlogP): -3
2-amino-3-hydroxy-4-(1-methylpyrrolidin-2-yl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1997426-0.25g |
2-amino-3-hydroxy-4-(1-methylpyrrolidin-2-yl)butanoic acid |
2228094-64-0 | 0.25g |
$1078.0 | 2023-09-16 | ||
Enamine | EN300-1997426-10.0g |
2-amino-3-hydroxy-4-(1-methylpyrrolidin-2-yl)butanoic acid |
2228094-64-0 | 10g |
$5037.0 | 2023-06-03 | ||
Enamine | EN300-1997426-0.1g |
2-amino-3-hydroxy-4-(1-methylpyrrolidin-2-yl)butanoic acid |
2228094-64-0 | 0.1g |
$1031.0 | 2023-09-16 | ||
Enamine | EN300-1997426-1.0g |
2-amino-3-hydroxy-4-(1-methylpyrrolidin-2-yl)butanoic acid |
2228094-64-0 | 1g |
$1172.0 | 2023-06-03 | ||
Enamine | EN300-1997426-0.05g |
2-amino-3-hydroxy-4-(1-methylpyrrolidin-2-yl)butanoic acid |
2228094-64-0 | 0.05g |
$983.0 | 2023-09-16 | ||
Enamine | EN300-1997426-5.0g |
2-amino-3-hydroxy-4-(1-methylpyrrolidin-2-yl)butanoic acid |
2228094-64-0 | 5g |
$3396.0 | 2023-06-03 | ||
Enamine | EN300-1997426-5g |
2-amino-3-hydroxy-4-(1-methylpyrrolidin-2-yl)butanoic acid |
2228094-64-0 | 5g |
$3396.0 | 2023-09-16 | ||
Enamine | EN300-1997426-0.5g |
2-amino-3-hydroxy-4-(1-methylpyrrolidin-2-yl)butanoic acid |
2228094-64-0 | 0.5g |
$1124.0 | 2023-09-16 | ||
Enamine | EN300-1997426-2.5g |
2-amino-3-hydroxy-4-(1-methylpyrrolidin-2-yl)butanoic acid |
2228094-64-0 | 2.5g |
$2295.0 | 2023-09-16 | ||
Enamine | EN300-1997426-1g |
2-amino-3-hydroxy-4-(1-methylpyrrolidin-2-yl)butanoic acid |
2228094-64-0 | 1g |
$1172.0 | 2023-09-16 |
2-amino-3-hydroxy-4-(1-methylpyrrolidin-2-yl)butanoic acid 関連文献
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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8. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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10. Book reviews
2-amino-3-hydroxy-4-(1-methylpyrrolidin-2-yl)butanoic acidに関する追加情報
Introduction to 2-amino-3-hydroxy-4-(1-methylpyrrolidin-2-yl)butanoic acid (CAS No. 2228094-64-0)
2-amino-3-hydroxy-4-(1-methylpyrrolidin-2-yl)butanoic acid, identified by its CAS number 2228094-64-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound belongs to a class of molecules that feature both amino and hydroxyl functional groups, making it a versatile precursor in the synthesis of more complex biomolecules. The presence of a 1-methylpyrrolidin-2-yl side chain further enhances its structural complexity and opens up possibilities for diverse interactions with biological targets.
The chemical structure of 2-amino-3-hydroxy-4-(1-methylpyrrolidin-2-yl)butanoic acid consists of a four-carbon backbone with an amino group at the second carbon, a hydroxyl group at the third carbon, and a 1-methylpyrrolidin-2-yl substituent attached to the fourth carbon. This arrangement imparts specific steric and electronic characteristics that can influence its reactivity and biological efficacy. The compound’s solubility profile, which is typically influenced by the polar functional groups, makes it suitable for various applications in solution-based biochemical assays and drug formulations.
In recent years, there has been growing interest in exploring the pharmacological potential of molecules with similar structural motifs. Specifically, the combination of amino and hydroxyl groups in 2-amino-3-hydroxy-4-(1-methylpyrrolidin-2-yl)butanoic acid has been linked to various biological pathways, including enzyme inhibition and receptor binding. Preliminary studies have suggested that this compound may exhibit properties relevant to neurological and metabolic disorders, although further research is necessary to fully elucidate its mechanism of action.
One of the most compelling aspects of 2-amino-3-hydroxy-4-(1-methylpyrrolidin-2-yl)butanoic acid is its potential as a building block in drug discovery. The presence of multiple reactive sites allows for facile derivatization, enabling chemists to generate libraries of analogs with tailored biological activities. For instance, modifications at the amino or hydroxyl positions could lead to compounds with enhanced binding affinity or selectivity for specific targets. This flexibility is particularly valuable in medicinal chemistry, where iterative design and optimization are key to developing effective therapeutic agents.
The synthesis of 2-amino-3-hydroxy-4-(1-methylpyrrolidin-2-yl)butanoic acid presents both challenges and opportunities. While the core backbone can be constructed through well-established organic reactions such as aldol condensation and reduction, the introduction of the 1-methylpyrrolidin-2-yl moiety requires more sophisticated synthetic strategies. Advances in catalytic methods, including transition-metal-catalyzed cross-coupling reactions, have made it possible to incorporate such nitrogen-containing heterocycles with greater efficiency. These advancements not only streamline the synthesis but also improve yields, making large-scale production more feasible.
Recent research has highlighted the importance of computational methods in optimizing synthetic routes for complex molecules like 2-amino-3-hydroxy-4-(1-methylpyrrolidin-2-yl)butanoic acid. Molecular modeling techniques can predict reaction outcomes and identify potential intermediates, reducing the need for empirical trial-and-error experimentation. Additionally, machine learning algorithms have been employed to screen vast chemical libraries for promising candidates based on their predicted biological activity. Such integrative approaches are accelerating the discovery process and paving the way for more efficient drug development pipelines.
Beyond its synthetic utility, 2-amino-3-hydroxy-4-(1-methylpyrrolidin-2-yl)butanoic acid has shown promise in preclinical studies as a potential therapeutic agent. Its structural features suggest interactions with enzymes involved in metabolic pathways relevant to inflammation and neuroprotection. For example, derivatives of this compound have been investigated for their ability to modulate inflammatory cytokine production or enhance synaptic plasticity. While these findings are still preliminary, they underscore the importance of exploring novel scaffolds like this one for addressing unmet medical needs.
The role of 1-methylpyrrolidin derivatives in medicinal chemistry cannot be overstated. These heterocycles are known for their ability to enhance oral bioavailability and improve pharmacokinetic profiles due to their favorable interactions with transporters and enzymes involved in drug metabolism. By incorporating a 1-methylpyrrolidin moiety into 2-amino-3-hydroxybutanoic acid, researchers are leveraging these properties to design compounds with improved pharmacological characteristics. This strategic incorporation underscores the compound’s potential as a lead molecule in future drug development efforts.
In conclusion, 2-amino-3-hydroxy-4-(1-methylpyrrolidinil)butanoic acid (CAS No. 2228094 64 0) represents a fascinating example of how structural complexity can be harnessed for therapeutic benefit. Its unique combination of functional groups and substituents makes it a valuable tool in both synthetic chemistry and drug discovery. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of today’s most pressing medical challenges.
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